molecular formula C9H15F3N2O4 B3006988 2-(4-Aminopiperidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid CAS No. 2411240-65-6

2-(4-Aminopiperidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid

Cat. No.: B3006988
CAS No.: 2411240-65-6
M. Wt: 272.224
InChI Key: FCQHYITXTSIWDB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminopiperidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid typically involves the reaction of 4-aminopiperidine with bromoacetic acid, followed by the addition of trifluoroacetic acid. The reaction conditions often include the use of a base such as sodium hydroxide to neutralize the acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminopiperidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines .

Scientific Research Applications

2-(4-Aminopiperidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Aminopiperidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The piperidine moiety can bind to specific sites on proteins, altering their function. The trifluoroacetic acid component can enhance the compound’s stability and reactivity, facilitating its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Aminopiperidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid is unique due to the combination of the piperidine and trifluoroacetic acid moieties, which confer both biological activity and chemical reactivity. This makes it a versatile compound in various fields of research and industry .

Properties

IUPAC Name

2-(4-aminopiperidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.C2HF3O2/c8-6-1-3-9(4-2-6)5-7(10)11;3-2(4,5)1(6)7/h6H,1-5,8H2,(H,10,11);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBAGWHHHOAWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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